Superior Hepatoprotective Potency: Cudraflavone B vs. Oxyresveratrol in Tacrine-Induced HepG2 Cytotoxicity
Cudraflavone B (compound 2) demonstrated a hepatoprotective EC50 of 10.3 ± 0.42 μM against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells, which is approximately 3.1-fold more potent than oxyresveratrol (compound 4, EC50 = 32.3 ± 2.62 μM) evaluated under identical experimental conditions . Both compounds were isolated from the same Morus alba extract and tested in parallel, enabling direct potency comparison.
| Evidence Dimension | Hepatoprotective potency (EC50) |
|---|---|
| Target Compound Data | 10.3 ± 0.42 μM |
| Comparator Or Baseline | Oxyresveratrol: 32.3 ± 2.62 μM |
| Quantified Difference | 3.1-fold greater potency (lower EC50) |
| Conditions | Tacrine-induced cytotoxicity in human liver-derived Hep G2 cells |
Why This Matters
For researchers developing hepatoprotective agents or screening natural products for liver cytoprotection, cudraflavone B offers quantifiably superior potency compared to oxyresveratrol, a well-studied stilbene analog, reducing the compound quantity required per assay and enhancing signal-to-noise ratios.
